![molecular formula C10H13BrO B1330647 5-Bromo-2-adamantanone CAS No. 20098-20-8](/img/structure/B1330647.png)
5-Bromo-2-adamantanone
Overview
Description
5-Bromo-2-adamantanone, also referred to as 5-bromo-2-adamantone, is an organic compound that belongs to the adamantane family . It exists as a white crystalline solid .
Synthesis Analysis
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The primary application of 5-Bromo-2-adamantanone lies in the synthesis of diverse organic compounds, serving as a valuable reagent in organic synthesis .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-adamantanone is C10H13BrO . The average mass is 229.114 Da and the mono-isotopic mass is 228.014969 Da .Chemical Reactions Analysis
In the field of organic synthesis, 5-Bromo-2-adamantanone is used in a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . This provides a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis
5-Bromo-2-adamantanone is a white crystalline solid with a melting point ranging from 200 to 202°C and a boiling point of approximately 360-361°C . It has a density of 1.6±0.1 g/cm3 .Scientific Research Applications
Synthesis of Adamantyl-Containing Compounds
5-Bromo-2-adamantanone serves as a crucial intermediate in the synthesis of adamantyl-containing compounds. These compounds are significant due to their high thermal stability and unique structure, which is useful in materials science and pharmaceuticals .
Creation of Heterocyclic Compounds
The compound is employed in the creation of heterocyclic compounds, which are a backbone of many pharmaceuticals. Its reactivity allows for the construction of complex molecules that can be used in drug development .
Organic Synthesis Reagent
Due to its versatility, 5-Bromo-2-adamantanone is a valuable reagent in organic synthesis. It can be used to introduce the adamantane moiety into various organic molecules, enhancing their stability and altering their chemical properties .
Proton Donor in Chemical Reactions
It is postulated that 5-Bromo-2-adamantanone acts as a proton donor in chemical reactions. This property is exploited in catalysis and synthesis reactions, where the transfer of protons is a key step .
Synthesis of Diamondoids
The compound is used in the synthesis of diamondoids, which are diamond-like polymers with potential applications in nanotechnology and materials science. The adamantane structure provides a scaffold for creating these complex, stable structures .
Lewis Acid Catalysis
5-Bromo-2-adamantanone has been studied for its use in Lewis acid catalysis. This application is crucial in the field of green chemistry, where it can be used to catalyze reactions in a more environmentally friendly manner .
Mechanism of Action
Target of Action
It is known that the compound belongs to the adamantane family, which has been extensively studied for its diverse applications in medicinal chemistry, catalyst development, and nanomaterials .
Mode of Action
While the exact mode of action for 5-Bromo-2-adamantanone remains incompletely understood, it is postulated that the compound functions as a proton donor . By donating a proton to the substrate, this protonation reaction is believed to facilitate the formation of a wide range of organic compounds .
Biochemical Pathways
It is known that adamantane derivatives can be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Result of Action
The result of 5-Bromo-2-adamantanone’s action is the facilitation of the formation of a wide range of organic compounds through a protonation reaction . This high reactivity offers extensive opportunities for the synthesis of various functional adamantane derivatives .
Safety and Hazards
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds suggest promising future directions .
properties
IUPAC Name |
5-bromoadamantan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEWIOREYPSNRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343609 | |
Record name | 5-Bromo-2-adamantanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20098-20-8 | |
Record name | 5-Bromo-2-adamantanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20098-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-adamantanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding 5-Bromoadamantan-2-one in the leaf extracts of these tree species?
A1: The research paper primarily focuses on characterizing the pollen morphology and identifying bioactive compounds in leaf extracts of various tree species in Uzbekistan []. While the presence of 5-Bromoadamantan-2-one is noted through GC-MS analysis, the study does not delve into the specific significance or potential biological activity of this compound. Further research is required to understand its role in these plants and its potential applications.
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